PX-316
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Overview
Description
PX-316 is a small molecule inhibitor that targets the serine/threonine-specific protein kinase known as protein kinase B (Akt). This compound has shown significant potential in inhibiting the Akt signaling pathway, which is crucial for cell survival, growth, and proliferation. This compound has demonstrated antitumor activity in various cancer models, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: PX-316 is synthesized through a multi-step chemical processThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the purity and efficacy of the final product .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control over reaction conditions. The compound is formulated in 20% hydroxypropyl-beta-cyclodextrin for intravenous administration, ensuring its stability and bioavailability. The production process also includes rigorous quality control measures to ensure the compound’s consistency and safety .
Chemical Reactions Analysis
Types of Reactions: PX-316 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms with altered biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
PX-316 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the Akt signaling pathway and its role in various cellular processes.
Biology: The compound is employed in biological research to investigate the mechanisms of cell survival, growth, and apoptosis.
Medicine: this compound has shown promise in preclinical studies as a potential anticancer agent, particularly in breast and colon cancer models.
Industry: The compound is used in the development of new therapeutic agents targeting the Akt pathway, contributing to the advancement of cancer treatment strategies
Mechanism of Action
PX-316 exerts its effects by inhibiting the activity of Akt, a key protein kinase involved in the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway regulates various cellular processes, including metabolism, growth, and survival. By binding to the pleckstrin homology domain of Akt, this compound prevents its activation and subsequent phosphorylation of downstream targets. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
PX-316 is compared with other Akt inhibitors, such as perifosine and phosphatidylinositol ether lipid analogues. While perifosine is a well-characterized inhibitor, this compound offers unique advantages, including higher specificity and reduced toxicity. Similar compounds include:
Perifosine: Another lipid-based Akt inhibitor with broad-spectrum anticancer activity.
Phosphatidylinositol Ether Lipid Analogues: A class of compounds that inhibit Akt by mimicking the natural substrates of the kinase
This compound stands out due to its unique chemical structure and specific inhibitory activity against Akt, making it a valuable tool in cancer research and therapy .
Properties
CAS No. |
253440-95-8 |
---|---|
Molecular Formula |
C28H57O10P |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
[(2R)-2-methoxy-3-octadecoxypropyl] [(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C28H57O10P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-36-21-23(35-2)22-37-39(33,34)38-28-25(30)20-24(29)26(31)27(28)32/h23-32H,3-22H2,1-2H3,(H,33,34)/t23-,24-,25-,26+,27-,28-/m1/s1 |
InChI Key |
GJZGRYXGQBWBEB-AVMFAVRISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)O)OC |
SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-((1-O-octadecyl-2-O-methyl-sn-glycero)phospho)-1D-3-deoxy-myo-inositol 1-((1-O-octadecyl-2-O-methylglycero)phospho)-3-deoxy-myo-inositol 3-deoxy-2-O-methyl-myo-inositol-1-(2-methoxy-3-(octadecyloxy)propyl hydrogen phosphate) OMDPI PX 316 PX-316 PX316 cpd SH-5 inositol phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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